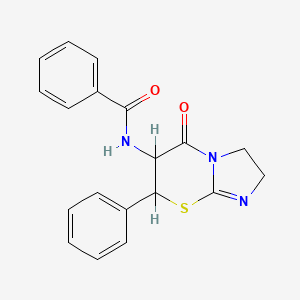![molecular formula C11H9F9 B14284314 5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene CAS No. 118777-97-2](/img/structure/B14284314.png)
5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene is a fluorinated derivative of bicyclic hydrocarbon. It is known for its unique chemical properties, particularly its high thermal and chemical stability. The compound has a molecular formula of C11H9F9 and a molecular weight of 312.17 . It is used in various industrial applications, including the production of polymers, pharmaceuticals, and electronic materials .
Preparation Methods
The synthesis of 5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene typically involves the reaction of bicyclo[2.2.1]hept-2-ene with nonafluorobutyl iodide in the presence of a base . The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene undergoes various types of chemical reactions, including:
Scientific Research Applications
5-(Nonafluorobutyl)bicyclo[2.2.1]hept-2-ene has a wide range of scientific research applications:
Properties
CAS No. |
118777-97-2 |
|---|---|
Molecular Formula |
C11H9F9 |
Molecular Weight |
312.17 g/mol |
IUPAC Name |
5-(1,1,2,2,3,3,4,4,4-nonafluorobutyl)bicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H9F9/c12-8(13,7-4-5-1-2-6(7)3-5)9(14,15)10(16,17)11(18,19)20/h1-2,5-7H,3-4H2 |
InChI Key |
QAIOQFZLAKMXNK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(C1C=C2)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-Imidazo[4,5-c]quinolin-4-amine, 2-ethyl-1-(2-methylpropyl)-](/img/structure/B14284237.png)

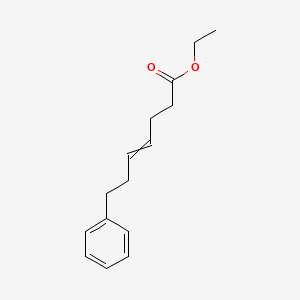
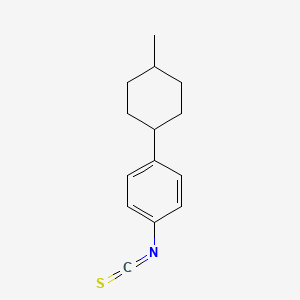
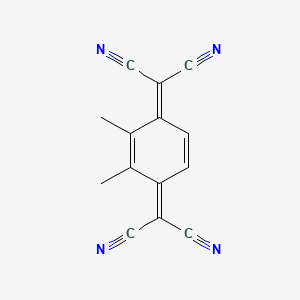
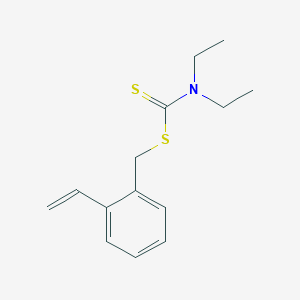

![Dichloro[3-(hex-1-en-1-yl)phenyl]silyl](/img/structure/B14284274.png)
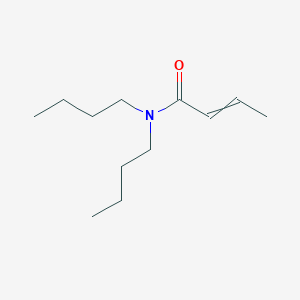
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)
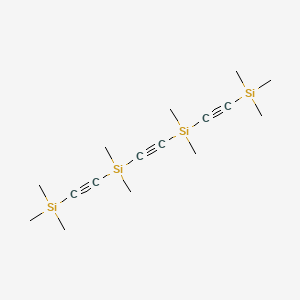
![Cyclopentane, 1,1'-[2-methoxy-1-(methoxymethyl)ethylidene]bis-](/img/structure/B14284290.png)
